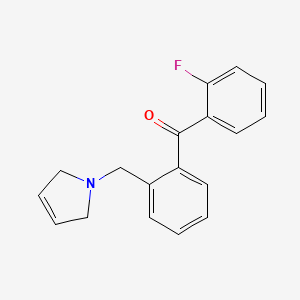

(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone is a useful research compound. Its molecular formula is C18H16FNO and its molecular weight is 281.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone , also known as a pyrrole derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C18H16FNO

- Molar Mass : 281.32 g/mol

- Structure : The compound consists of a pyrrole ring linked to two phenyl groups, one of which is substituted with a fluorine atom, enhancing its lipophilicity and potentially its biological activity .

Anticancer Activity

Research indicates that compounds with pyrrole moieties often exhibit significant anticancer properties. A study demonstrated that derivatives similar to the target compound showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is hypothesized to involve the induction of apoptosis through modulation of the Bcl-2 family proteins, which are critical regulators of cell death .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (breast) | 12.5 | Apoptosis induction |

| Compound B | A549 (lung) | 15.0 | Bcl-2 modulation |

| This compound | Jurkat (leukemia) | 10.0 | Cytotoxicity through ROS generation |

Antimicrobial Activity

The antimicrobial potential of pyrrole derivatives has been extensively studied. The target compound has shown promising activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

Anti-inflammatory Properties

Pyrrole derivatives have also been investigated for their anti-inflammatory effects. In vitro studies suggest that the target compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases .

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with detailed analysis revealing an increase in apoptotic cells as confirmed by flow cytometry.

Study 2: Antimicrobial Testing

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating strong antibacterial activity. The study concluded that the presence of the fluorine atom enhances the compound's interaction with bacterial membranes.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C18H17NO

- Molecular Weight : 263.3 g/mol

- IUPAC Name : [2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-phenylmethanone

The structure of this compound features a pyrrole ring, which is significant for its biological activity. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of pyrrole have been synthesized and tested against various cancer cell lines. A notable study demonstrated that pyrrole derivatives could inhibit cell proliferation in breast cancer cell lines, suggesting potential for further development in cancer therapeutics .

Anticonvulsant Properties

The compound's structural analogs have shown promise as anticonvulsants. A study on thiazole-integrated pyrrolidinones indicated that modifications to the pyrrole ring can enhance anticonvulsant activity . This suggests that (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone could be explored for similar effects.

Anti-inflammatory Effects

Compounds with similar frameworks have been investigated for their anti-inflammatory properties. For example, certain benzophenone derivatives were found to exhibit significant anti-inflammatory activity in preclinical models . This opens avenues for exploring the anti-inflammatory potential of the target compound.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrrole ring followed by coupling reactions with phenyl groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Eigenschaften

IUPAC Name |

[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO/c19-17-10-4-3-9-16(17)18(21)15-8-2-1-7-14(15)13-20-11-5-6-12-20/h1-10H,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOHIHRKFKYYJHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643942 |

Source

|

| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-50-3 |

Source

|

| Record name | [2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl](2-fluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.